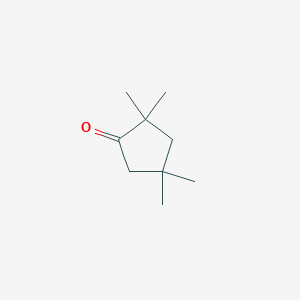

2,2,4,4-Tetramethylcyclopentanone

Description

Significance of Cyclopentanone (B42830) Frameworks in Organic Synthesis and Advanced Materials Research

Cyclopentanone and its derivatives are valuable building blocks in a multitude of chemical applications. The five-membered ring system is a common motif in natural products, pharmaceuticals, and fragrances. For instance, cyclopentanone itself is a precursor to jasmine and jasmone-related scents and is a versatile intermediate in the synthesis of compounds like cyclopentobarbital (B1221192) and the pesticide pencycuron (B1679227). The cyclopentanone ring is also present in bioactive molecules such as prostaglandins (B1171923) and their derivatives. masterorganicchemistry.com

Beyond the realm of biologically active molecules, cyclopentanone frameworks are integral to the synthesis of advanced materials. They serve as intermediates in the production of specialty coatings, polymer additives like stabilizers and antioxidants, and high-purity solvents for the electronics industry. pearson.com The ability of the cyclopentanone core to undergo a variety of chemical modifications makes it a powerful synthon for creating complex molecular architectures. masterorganicchemistry.comnih.gov

Unique Challenges Posed by Steric Hindrance in Highly Substituted Cyclopentanones, including 2,2,4,4-Tetramethylcyclopentanone, in Chemical Transformations

The introduction of multiple substituents onto the cyclopentanone ring, as seen in this compound, dramatically alters its chemical reactivity. The four methyl groups create a sterically crowded environment around the carbonyl group and the adjacent α-carbons. This steric hindrance poses significant challenges for chemical transformations that are otherwise facile for less substituted cyclopentanones.

One of the most notable challenges is the impact on the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.com The approach of a base to deprotonate an α-hydrogen is sterically hindered by the bulky gem-dimethyl groups. Even if an enolate is formed, the subsequent approach of an electrophile can be impeded, leading to lower reaction rates and yields compared to less substituted ketones.

Furthermore, nucleophilic attack at the carbonyl carbon is also significantly affected. The trajectory of the incoming nucleophile is obstructed by the methyl groups, making reactions such as reductions, Grignard additions, and Wittig reactions more challenging. This steric shield can necessitate the use of more reactive reagents or harsher reaction conditions to achieve desired transformations.

The conformational behavior of this compound is also a direct consequence of its steric crowding. The cyclopentanone ring adopts a puckered, half-chair conformation to minimize the steric strain between the methyl groups. This fixed conformation can influence the stereochemical outcome of reactions, as certain faces of the molecule may be more accessible than others. Computational studies have shown that the energy barriers between different conformational states are significant, which can restrict the molecule's flexibility and influence its reactivity.

Below are tables detailing the physical and spectroscopic properties of this compound, which are essential for its characterization in a research setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,4,4-tetramethylcyclopentan-1-one | nih.gov |

| CAS Number | 4694-11-5 | nih.gov |

| Molecular Formula | C₉H₁₆O | nih.gov |

| Molar Mass | 140.22 g/mol | nih.gov |

| Appearance | Colorless Liquid | chegg.com |

| Boiling Point | Approximately 180 °C | |

| Density | 0.867 g/cm³ |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Details | Source |

| ¹³C NMR | The chemical shifts of the methyl-bearing carbons are significantly affected by syn-axial interactions between the methyl groups, providing insight into the ring's conformation. | |

| Infrared (IR) Spectroscopy | The IR spectrum shows a characteristic strong absorption band for the carbonyl (C=O) stretching vibration. | NIST WebBook |

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,4,4-tetramethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(2)5-7(10)9(3,4)6-8/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDORIKSLMUURSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196989 | |

| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-11-5 | |

| Record name | 2,2,4,4-Tetramethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetramethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-Tetramethylcyclopentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLV27DDC35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 2,2,4,4 Tetramethylcyclopentanone and Analogues

Carbonyl Group Transformations in Sterically Hindered Ketones

The reactivity of the carbonyl group in 2,2,4,4-tetramethylcyclopentanone is a focal point of its chemistry. Transformations such as nucleophilic addition, reduction, and derivatization are all significantly affected by the sterically encumbered environment.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. However, in the case of this compound, the approach of a nucleophile is severely impeded by the four bulky methyl groups. numberanalytics.comlibretexts.org This steric hindrance raises the activation energy for nucleophilic attack, making the ketone less reactive than simpler analogues like cyclopentanone (B42830). Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both electronic and steric factors. ncert.nic.in Ketones, with two alkyl substituents, present a more sterically crowded environment for the approaching nucleophile compared to aldehydes, which have only one. libretexts.org

Reduction of the carbonyl group to a hydroxyl group is a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for this purpose. commonorganicchemistry.comchemguide.co.uk The reduction of aldehydes and ketones with sodium borohydride is a classic example of nucleophilic addition, where a hydride ion (H⁻) acts as the nucleophile. chemguide.co.uk The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.org

Table 1: Comparison of Reactivity in Nucleophilic Addition

| Compound | Steric Hindrance | Reactivity towards Nucleophiles |

|---|---|---|

| Formaldehyde | Low | High |

| Acetaldehyde | Moderate | Medium |

| Acetone | High | Low |

| This compound | Very High | Very Low |

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. This reaction can be performed in a one-pot procedure by combining the carbonyl compound, the amine, and a reducing agent. wikipedia.org

The synthesis of sterically hindered amines can be achieved through direct reductive amination of ketones. nih.govrsc.org For cyclopentanones, reductive amination has been studied, with cyclopentylamine (B150401) being a key product from cyclopentanone. researchgate.net The formation of N-cyclopentyliminocyclopentane as an intermediate has been observed. researchgate.net However, the significant steric hindrance in this compound would likely slow down the initial formation of the imine intermediate. The choice of reducing agent is crucial; sodium cyanoborohydride (NaBH₃CN) is often used as it is selective for the reduction of the imine over the ketone. wikipedia.org The development of catalytic systems, for instance using palladium, has been explored to improve the efficiency of reductive amination for producing sterically hindered amines. mdpi.com

Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes. numberanalytics.com This reaction is a condensation reaction involving the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The mechanism is often acid-catalyzed to facilitate the dehydration step. numberanalytics.com

The formation of an oxime from a sterically hindered ketone like this compound is expected to be slower than for less hindered ketones. Computational studies on the mechanism of oxime formation highlight that the initial nucleophilic attack by the nitrogen of hydroxylamine is a key step. ic.ac.uk Despite the steric hindrance, the formation of this compound oxime is possible, though it may require more forcing conditions. Oximes themselves are useful intermediates and can undergo further reactions, such as the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions. libretexts.org

Table 2: Key Steps in Oxime Formation from a Ketone

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of hydroxylamine on the carbonyl carbon. |

| 2 | Proton transfer to form a tetrahedral intermediate. |

| 3 | Protonation of the hydroxyl group. |

| 4 | Elimination of water to form the oxime. |

Carbon-Carbon Bond Activation and Rearrangement Reactions within Cyclopentanone Systems

The activation of carbon-carbon (C-C) single bonds is a challenging but powerful transformation in organic synthesis. wikipedia.orgchem-station.com In cyclic systems, the release of ring strain can provide a thermodynamic driving force for C-C bond cleavage. nih.gov While this is more common in highly strained cyclopropanes and cyclobutanes, C-C bond activation in less strained cyclopentanones has also been achieved, often mediated by transition metal catalysts like rhodium. nih.gov The strategy often involves the formation of an intermediate that facilitates the cleavage of a C-C bond adjacent to the carbonyl group. nih.gov

Rearrangement reactions are also a feature of cyclopentanone chemistry. For instance, the Tiffeneau-Demjanov rearrangement allows for the ring expansion of cyclic ketones. libretexts.org This reaction proceeds through the formation of a β-amino alcohol, which upon treatment with nitrous acid, generates a diazonium ion that rearranges with the migration of a carbon atom. Another relevant transformation is the Cloke-Wilson rearrangement, which involves the ring expansion of cyclopropyl (B3062369) ketones to form dihydrofurans. nih.gov While not directly applicable to this compound itself, these rearrangements highlight the potential for skeletal transformations within cyclopentanone frameworks. Base-catalyzed rearrangements of substituted cyclopentenones are also known, driven by the formation of a more stable, thermodynamically favored product. stackexchange.com

Influence of Steric Environment on Reaction Pathways and Kinetics

The steric environment created by the four methyl groups in this compound is a dominant factor controlling its reactivity. Steric effects can influence not only the rate of a reaction but also the preferred reaction pathway. numberanalytics.com

Base-catalyzed hydrogenation of ketones is a less common but mechanistically interesting alternative to metal-catalyzed reductions. Early work by Walling and Bollyky demonstrated the hydrogenation of non-enolizable ketones under harsh conditions (high temperature and pressure) using potassium tert-butoxide as a base. nih.gov Mechanistic studies suggest that the reaction proceeds via a cyclic transition state involving the ketone, the alkoxide base, and a molecule of hydrogen. nih.gov The rate of this reaction is sensitive to the nature of the alkali metal cation. nih.gov

For sterically hindered ketones, the approach of the reagents to form this transition state would be more difficult, thus decreasing the reaction rate. While metal-free catalytic hydrogenation of carbonyls has seen advances with the use of "frustrated Lewis pairs," these systems are also sensitive to steric bulk. acs.org In transition metal-catalyzed hydrogenations, steric hindrance around the carbonyl group is a well-known factor that can impede the reaction. nih.govacs.orgacs.org For instance, in the transfer hydrogenation of diketones, a sterically hindered ketone can remain unreacted while a less hindered one is selectively reduced. nih.govacs.org Therefore, the base-catalyzed hydrogenation of this compound would be expected to be a slow process, if it proceeds at all under standard conditions.

Regioselectivity and Activation Barriers in Catalytic C-C Bond Cleavage of Cyclopentanones

The activation of kinetically inert carbon-carbon single bonds in unstrained cyclic ketones like cyclopentanones represents a formidable challenge in synthetic chemistry. nih.gov Traditional methods often rely on the release of ring strain in three- or four-membered rings to provide a thermodynamic driving force. nih.gov However, recent advancements have demonstrated the feasibility of catalytically cleaving C-C bonds in less strained five- and six-membered rings. nih.govnih.gov

Research into the rhodium-catalyzed C-C bond activation of 3-aryl-substituted cyclopentanones has shed light on the factors governing regioselectivity and the associated energy profiles. nih.gov In these systems, the initial C-C bond cleavage is not the step that determines which bond is ultimately broken. The process involves the formation of a ketimine intermediate, which then coordinates to a rhodium catalyst. nih.gov Density Functional Theory (DFT) calculations have shown that the activation barriers for cleaving either the more substituted C1-C2 bond or the less substituted C1-C5 bond are relatively low and the processes are reversible. nih.gov

The regiochemical outcome of the reaction is, in fact, controlled by subsequent, higher-energy steps: C-H metallation and C-C reductive elimination. nih.gov A strong kinetic preference for a pathway involving a 5,6-bridged rhodacycle intermediate ultimately dictates the high regioselectivity observed, leading to the formation of functionalized α-tetralones. nih.gov This strategy highlights that the cleavage of the less strained C-C bond can be achieved efficiently. nih.gov

Another approach involves a radical-mediated C-C cleavage of unstrained cycloketones. researchgate.netdntb.gov.ua This method utilizes an in-situ generated side-chain aryl radical to trigger the cleavage of the cyclic C-C sigma bond under mild conditions. researchgate.net DFT calculations have also been employed in these systems to elucidate the origins of the observed, sometimes unusual, regioselectivity. researchgate.netdntb.gov.ua

Table 1: Factors Influencing Regioselectivity in Cyclopentanone C-C Cleavage

| Factor | Description | Reference |

| Catalyst System | A combination of a rhodium pre-catalyst, an N-heterocyclic carbene ligand, and an amino-pyridine co-catalyst is effective. | nih.govnih.gov |

| Directing Group | A temporary directing group (e.g., forming a ketimine) guides the metal catalyst to the proximity of the C-C bonds. | nih.gov |

| Intermediate Stability | The relative stability of bridged rhodacycle intermediates determines the preferred reaction pathway and final regioselectivity. | nih.gov |

| Subsequent Steps | The regioselectivity is determined not by the initial C-C cleavage but by the subsequent C-H metallation and C-C reductive elimination steps, which have higher activation energies. | nih.gov |

Impact of I-Strain on Reaction Rates in Substituted Cyclopentene (B43876) Systems

Computational studies using Density Functional Theory (DFT) have systematically investigated how substituents on the cyclopentene ring affect these strain energies. nih.govacs.org Key findings from these studies include:

Substituent Size and Bulk: The size and steric bulk of the atom directly bonded to the cyclopentene ring have the most significant impact on the torsional ring strain energy. nih.govacs.org

Substituent Position: Substituents placed at the homoallylic position (C4) lead to higher ring strain energies compared to the same substituent at the allylic position (C3). This is attributed to increased eclipsing interactions. nih.govacs.org

Reaction Kinetics: The rate of reactions involving cyclopentene derivatives is directly influenced by this I-strain. For instance, in reactions of hydroxyl radicals with substituted cyclopentenones, both conjugation and methyl substitution significantly affect the measured rate coefficients. acs.org The presence of a methyl group on the double bond can increase the reactivity, suggesting that even small structural changes can alter the potential energy surface of the reaction. acs.org

The interplay between bond lengths, bond angles, and dihedral angles created by different substituents dictates the degree of eclipsing interactions and, consequently, the magnitude of the I-strain. nih.govacs.org This strain directly impacts the activation energy of reactions, with higher initial strain often leading to a lower activation barrier and a faster reaction rate as the ring progresses towards a less strained transition state or product.

Table 2: Calculated Ring Strain Energies (RSEs) for Substituted Cyclopentenes Note: This table presents conceptual data based on findings in the cited literature, as specific values for a wide range of compounds are extensive. The trend is the key takeaway.

| Substituent Position | Nature of Substituent | Relative Ring Strain Energy (RSE) | Impact on Reaction Rate | Reference |

| Allylic (C3) | Small (e.g., -H) | Lower | Slower | nih.govacs.org |

| Allylic (C3) | Bulky (e.g., -tBu) | Higher | Faster | nih.govacs.org |

| Homoallylic (C4) | Small (e.g., -H) | Higher than Allylic | Faster than Allylic | nih.govacs.org |

| Homoallylic (C4) | Bulky (e.g., -tBu) | Highest | Fastest | nih.govacs.org |

Oxidation Reactions of this compound, such as α-Diketone Formation

The synthesis of 1,2-dicarbonyl compounds, or α-diketones, is a valuable transformation in organic synthesis, as these motifs are versatile precursors for various heterocyclic compounds. organic-chemistry.orgnih.gov While direct oxidation of this compound to its corresponding α-diketone (2,2,4,4-tetramethylcyclopentane-1,2-dione) is not extensively documented in dedicated studies, the transformation is chemically plausible through established methods for the α-oxidation of ketones.

The primary challenge in the direct oxidation of a ketone like this compound at the α-position is the absence of α-hydrogens at one of the adjacent carbons (C2). The gem-dimethyl group at C2 prevents typical enolization or enolate formation at that site. However, the C5 position possesses two hydrogens, allowing for enolate formation and subsequent oxidation at this position to yield the desired α-diketone.

Several general methods for the synthesis of α-diketones could be applicable:

Selenium Dioxide (SeO₂) Oxidation: This is a classic method for the α-oxidation of ketones. The reaction proceeds through an enol intermediate, which attacks the selenium dioxide.

Nitroxyl (B88944) Radical-Catalyzed Oxidation: Silyl (B83357) enol ethers of ketones can be oxidized to α-diketones using a nitroxyl radical catalyst, such as TEMPO, in the presence of a co-oxidant. organic-chemistry.org

Oxidation of α-Hydroxy Ketones: If the corresponding α-hydroxy ketone (5-hydroxy-2,2,4,4-tetramethylcyclopentanone) were available, it could be oxidized to the α-diketone using a variety of mild oxidizing agents. organic-chemistry.org

A non-oxidative, multi-step sequence could also be envisioned, though it is more complex. Such a route might involve forming a Weinreb amide intermediate, which can then be treated with an organometallic reagent. nih.gov While effective for non-symmetric diketones, this is less direct for the oxidation of a pre-existing ketone. nih.gov

Given the structure of this compound, direct oxidation would be expected to occur exclusively at the C5 position to furnish 2,2,4,4-tetramethylcyclopentane-1,2-dione.

Table 3: Potential Methods for α-Diketone Synthesis from Ketone Precursors

| Method | Reagents | Applicability to this compound | Reference |

| Selenium Dioxide Oxidation | SeO₂ | Potentially effective, targeting the C5 position via enolization. | General Knowledge |

| Nitroxyl-Radical Catalysis | TEMPO, Co-oxidant | Requires initial conversion to the silyl enol ether at the C5 position. | organic-chemistry.org |

| Oxidation via α-Halogenation | Br₂, then DMSO | Involves bromination at the C5-position followed by Kornblum oxidation. | General Knowledge |

| Oxidation of α-Hydroxy Ketone | Various (e.g., PCC, Swern) | Requires prior synthesis of the α-hydroxy ketone intermediate. | organic-chemistry.org |

Advanced Characterization and Computational Studies of 2,2,4,4 Tetramethylcyclopentanone

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights in Synthetic Pathways

Detailed spectroscopic analysis of 2,2,4,4-tetramethylcyclopentanone is crucial for its unambiguous identification and for understanding its formation and reactivity. The primary spectroscopic techniques for such a molecule would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a comprehensive, peer-reviewed study detailing the complete spectroscopic workup of this compound for mechanistic elucidation is not available in the search results, some fundamental data has been reported. For instance, the PubChem database provides basic 13C NMR spectral data, citing a 1974 publication in the Canadian Journal of Chemistry. nih.gov This data is essential for confirming the carbon framework of the molecule.

Table 1: Basic Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data/Features | Source |

| 13C NMR | Spectral peaks corresponding to the unique carbon atoms in the structure. | nih.gov |

| Mass Spectrometry | A molecular weight of 140.22 g/mol is computed. nih.gov | nih.gov |

| Infrared Spectroscopy | A characteristic C=O stretching frequency is expected, typical for a five-membered cyclic ketone. | General Spectroscopic Principles |

In the absence of specific studies on the synthetic pathways of this compound, we can infer the role of spectroscopy from related reactions. For example, in the synthesis of other cyclic ketones, IR spectroscopy is routinely used to monitor the appearance of the carbonyl group, while NMR spectroscopy helps in identifying the connectivity of protons and carbons, thus confirming the cyclic structure and the position of substituents. Mechanistic studies of ketone formation, such as the synthesis of ferrocenyl cyclopentanol (B49286) and ferrocenyl cyclohexanol, rely on IR and NMR to confirm the structure of the products and byproducts, providing insights into the reaction's course. ijrsset.org

Theoretical and Computational Chemistry Approaches to Understand Reactivity and Structure

Computational chemistry offers powerful tools to investigate the structure, stability, and reactivity of molecules like this compound, especially where experimental data is scarce.

Ab Initio Molecular Orbital Calculations for Reaction Energy Profiles and Barriers

Specific ab initio studies on this compound are not found in the provided search results. However, the principles of such studies can be illustrated by research on other ketones. For instance, theoretical studies on the reactions of ketones with hydroxyl radicals have used high-level ab initio methods like CCSD(T) to model reaction mechanisms and calculate rate constants. nist.gov Similar methodologies could be applied to this compound to understand its atmospheric chemistry or combustion properties.

Density Functional Theory (DFT) Analysis for Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the mechanisms of complex reactions. nih.gov DFT calculations can provide insights into the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound, which are key to understanding its reactivity.

While no specific DFT studies on this compound were found, research on related systems highlights the potential of this approach. For example, DFT has been used to study the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones, elucidating the multi-step reaction pathway. rsc.org A DFT study on the addition of carbenes to related sterically crowded thioketones, such as 2,2,5,5-tetramethylcyclopentanethione, has provided detailed mechanistic insights, which could be analogous to reactions of this compound. mdpi.com

Table 2: Illustrative Applications of DFT in Ketone Chemistry

| Studied System | DFT Application | Key Findings | Reference |

| Cyclopropyl ketones | Mechanistic study of ring-opening reaction | Elucidation of a four-step reaction pathway including nucleophilic substitution and intramolecular Wittig reaction. | rsc.org |

| Sterically crowded thioketones | Elucidation of reaction mechanisms with carbenes | Demonstration of polar, stepwise mechanisms involving transient intermediates. | mdpi.com |

| β-Diketone derivatives | Investigation of anti-COX-2 activity | Correlation of electronic properties with biological activity and understanding of inhibitor-protein interactions. | nih.gov |

Kinetic Data Validation and Automated Ignition Mechanism Generation for Ketones

The study of the combustion of ketones is important for the development of biofuels. Kinetic data, such as ignition delay times, are crucial for validating combustion models. Automated mechanism generation tools can construct complex reaction networks for the combustion of fuels.

There are no specific studies on the kinetic data validation or automated ignition mechanism generation for this compound in the search results. However, the combustion of other cyclic ketones like cyclopentanone (B42830) has been investigated, providing a framework for how such studies could be conducted. These studies involve experimental measurements of ignition delay times and the development of detailed kinetic models. The principles of automated mechanism generation have been applied to other branched ketones, such as in the partial oxidation of iso-octane, demonstrating the capability of these tools to handle complex fuel molecules. rsc.org The reactivity of ketones in combustion is known to be influenced by the stability of the ketonyl radical, which is stabilized by resonance, a factor that would also be at play in the combustion of this compound. orgsyn.org

Applications in Advanced Chemical Research and Development

2,2,4,4-Tetramethylcyclopentanone as a Crucial Building Block (Synthon) in Complex Organic Synthesis

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential synthetic operation, simplifying the process of designing a synthetic route (retrosynthetic analysis). This compound serves as a specialized building block for creating more complex molecules. Its synthesis can be achieved through methods such as the heating of 2,2,4,4-tetramethyladipic acid with catalysts like manganese carbonate and barium hydroxide.

The utility of this compound as a synthon is particularly evident in its role as a precursor to other functionalized intermediates. For instance, it can undergo oxidation reactions to yield corresponding carboxylic acids or other oxidized derivatives. A key transformation is its oxidation using reagents like selenium(IV) oxide to produce 2,2,4,4-tetramethylcyclopentane-1,2-dione. This α-diketone is a versatile intermediate, primed for further reactions, such as condensations, to build more elaborate molecular frameworks. This specific transformation highlights the compound's value, not as a direct component in a final structure, but as a critical starting point for introducing a functionalized five-membered ring into a target molecule.

Role in the Synthesis of Natural Products and their Analogues

Functionalized five-membered carbocyclic rings, such as cyclopentanes and cyclopentenones, are core structural motifs present in a vast number of natural products and biologically significant molecules, including prostaglandins (B1171923) and various terpenoids. mit.edunih.govnih.govresearchgate.net The synthesis of these complex targets often relies on the use of cyclopentane (B165970) derivatives as versatile building blocks. mit.edu

However, the direct application of this compound in the total synthesis of natural products or their analogues is not widely documented in the scientific literature. Its molecular structure presents specific challenges for many common synthetic methodologies. The presence of quaternary carbons (carbon atoms bonded to four other carbon atoms) at the C2 and C4 positions introduces significant steric hindrance. Furthermore, the absence of α-hydrogens (hydrogen atoms on the carbons adjacent to the carbonyl group) prevents the molecule from undergoing typical enolate-based reactions, which are fundamental strategies for forming new carbon-carbon bonds in many natural product syntheses. These structural constraints make it a less conventional choice for synthetic chemists aiming to build complex, polycyclic natural product skeletons.

Precursor in the Development of Novel Ligands and Functional Materials

A significant application of this compound is as a precursor in the synthesis of novel ligands for use in areas such as coordination chemistry and materials science. Ligands are crucial components that bind to metal ions, and their design can tune the properties of the resulting metal complex for specific tasks, such as catalysis or chemical separation.

One prominent example is the synthesis of novel bis-1,2,4-triazine ligands designed for the selective separation of minor actinides from lanthanides in spent nuclear fuel solutions. nih.govnih.gov In this multi-step synthesis, this compound is the starting material for creating the central aliphatic ring of the ligand. The process involves the oxidation of the ketone with selenium(IV) oxide to form the key intermediate, 2,2,4,4-tetramethylcyclopentane-1,2-dione. nih.gov This α-diketone is then condensed with a known bis-amidrazone to yield the final terdentate or tetradentate ligands. nih.gov The inclusion of the five-membered ring from the original ketone influences the extraction properties and speciation of the final ligand-metal complexes. nih.govnih.gov

| Starting Material | Intermediate | Condensation Partner | Final Ligand Product | Yield |

|---|---|---|---|---|

| This compound | 2,2,4,4-Tetramethylcyclopentane-1,2-dione | Bis-amidrazone 4 | Terdentate Ligand 6 | 75% |

| This compound | 2,2,4,4-Tetramethylcyclopentane-1,2-dione | Bis-amidrazone 7 | Tetradentate Ligand 8 | 59% |

| This compound | 2,2,4,4-Tetramethylcyclopentane-1,2-dione | Bis-amidrazone 9 | Tetradentate Ligand 10 | 84% |

This table summarizes the synthesis of novel bis-1,2,4-triazine ligands starting from this compound, as reported in research. nih.gov The yields correspond to the condensation step.

Investigation in Biofuel and Combustion Chemistry for Enhanced Engine Efficiency

While direct studies on this compound as a biofuel for enhancing engine efficiency are limited, research into its fundamental photophysical properties provides insight into how its specific structure affects energy-related chemical behavior, a key aspect of combustion science. The parent compound, cyclopentanone (B42830), is considered a potential biofuel, and its pyrolysis (thermal decomposition) has been studied to understand the reaction networks that occur at high temperatures, leading to products like alkenes, alkynes, and carbon monoxide. mit.eduresearchgate.net

For this compound, research has focused on its fluorescence properties, which are directly related to how the molecule handles energy after absorbing light. Studies have shown that methyl substitution significantly impacts the photophysical behavior of cyclopentanone. The fluorescence yield of cyclopentanone, 2-methylcyclopentanone, 2,5-dimethylcyclopentanone, and this compound was found to increase in a relative ratio. This suggests that the gem-dimethyl groups alter the electronic structure and vibrational energy dissipation pathways of the molecule. Specifically, the methyl substitution is thought to reduce the interaction between the carbonyl group and the adjacent α-CH₂ groups, which in turn affects the ¹n,π* absorption band and influences how the molecule releases energy, leading to a higher fluorescence yield in the tetramethylated version.

| Compound | Relative Fluorescence Yield Ratio |

|---|---|

| Cyclopentanone | 1.0 |

| 2-Methylcyclopentanone | 1.6 |

| 2,5-Dimethylcyclopentanone | 3.4 |

| This compound | 3.6 |

This table shows the relative increase in fluorescence yield with increasing methyl substitution on the cyclopentanone ring.

Understanding these fundamental energy pathways is crucial for developing detailed kinetic models for the combustion of complex, next-generation biofuels. While not a direct measure of engine performance, these photophysical studies provide valuable data on how molecular structure influences energy transitions, which is a foundational element of combustion chemistry.

Future Directions and Emerging Research Avenues in 2,2,4,4 Tetramethylcyclopentanone Chemistry

Development of Novel Enantioselective and Diastereoselective Synthetic Methodologies for Highly Substituted Ketones

The creation of chiral centers, particularly quaternary ones, is a significant challenge in organic synthesis. For highly substituted ketones like 2,2,4,4-Tetramethylcyclopentanone, the development of methods to control stereochemistry is a key area of future research. The construction of such stereocenters is crucial for producing biologically active compounds. bohrium.comnih.govacs.org

Emerging strategies focus on organocatalysis and multicatalytic cascade reactions to build molecular complexity in a single step. nih.govacs.org For instance, a one-pot multicatalytic process using a secondary amine and an N-heterocyclic carbene (NHC) catalyst has been developed to synthesize densely functionalized cyclopentanones with three adjacent stereocenters from simple starting materials. nih.govacs.org This approach highlights a trend towards operationally simple and efficient cascade reactions. nih.gov Organocatalysis using primary amino acids and their salts is also a promising route for the asymmetric α-allylation of α-branched ketones, successfully creating quaternary carbon stereocenters with high enantioselectivity. bohrium.comnih.gov

Another advanced methodology involves the dual Lewis acid-catalyzed [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes. This method has proven effective in producing enantioenriched cyclopentanones with excellent transfer of chirality. rsc.orgcancer.gov The use of a dual InBr₃–EtAlCl₂ Lewis acidic system, for example, has yielded cyclopentanones in high yields (84–99%) and excellent enantiomeric excess (90% to >99% ee). rsc.org

Future work will likely focus on expanding the substrate scope for these reactions and applying them to more complex targets, including analogues of this compound. bohrium.com The development of catalysts that can handle the steric bulk of tetrasubstituted substrates while maintaining high levels of stereo- and enantiocontrol remains a significant goal. bohrium.comacs.org

Table 1: Examples of Modern Synthetic Methodologies for Substituted Cyclopentanones

| Methodology | Catalytic System | Key Features | Yield | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|---|

| Multicatalytic Cascade | Secondary Amine / NHC | Forms three contiguous stereocenters | Moderate | Excellent | nih.govacs.org |

| Dual Lewis Acid Cycloaddition | InBr₃–EtAlCl₂ | Excellent chirality transfer from enantioenriched cyclopropanes | 84–99% | 90% to >99% | rsc.orgcancer.gov |

| Organocatalytic Alkylation | Primary Amino Acid Salt | Asymmetric synthesis of quaternary carbon centers | Good | High | bohrium.comnih.gov |

| N-Heterocyclic Carbene Catalysis | Chiral Triazolium Salts | Desymmetrization of 1,3-diketones to form cyclopentenes | up to 80% | Excellent | nih.gov |

Exploration of New Reactivity Modes and Catalytic Systems for Challenging Transformations

The steric hindrance in this compound makes many standard ketone transformations challenging. A major frontier in its chemistry is the discovery of new reactivity modes and catalytic systems that can overcome these steric barriers.

One such area is the functionalization of C-H bonds. Recently, methods for the β-C-H functionalization of ketones using cationic Palladium (Pd) complexes have been reported. nih.gov These reactions, which can include arylation and hydroxylation, are enabled by specialized ligands, such as the monoprotected amino neutral amide (MPANA) ligand, which allow the native ketone functional group to direct the reaction. nih.gov This approach provides a direct way to functionalize the carbon skeleton without pre-functionalized substrates. nih.gov

Similarly, catalytic C–C bond activation is a powerful strategy for transforming cyclic ketones into more complex structures. nih.gov This has been demonstrated in the enantioselective total syntheses of various di- and sesqui-terpenoids, where the C-C activation of a cyclopentanone (B42830) was a key step in rapidly constructing polysubstituted tetrahydronaphthalene cores. nih.gov

The influence of the ketone group itself on catalytic activity is also an area of intense study. In nickel-catalyzed Suzuki–Miyaura reactions, it has been found that aldehyde and ketone functional groups can act as either directing groups that enhance reactivity and selectivity or as inhibitors of the catalytic cycle. rsc.org Understanding and controlling these interactions is crucial for designing robust catalytic processes for ketone-containing molecules. rsc.org Future research will likely focus on designing new ligands and catalytic systems that can precisely control the reactivity of hindered ketones, enabling transformations that are currently difficult or impossible. nih.govacs.org

Table 2: Emerging Catalytic Systems for Ketone Transformations

| Transformation | Catalytic System | Ligand/Additive | Substrate Type | Key Outcome | Ref |

|---|---|---|---|---|---|

| β-C-H Arylation | Cationic Pd(II) | MPANA | Ketones, Esters | Direct functionalization of unactivated C-H bonds | nih.gov |

| C–C Activation | Rh-catalyzed | (R,R)-Ph-bod | 3-Arylcyclopentanones | Asymmetric construction of tetrahydronaphthalene cores | nih.gov |

| Suzuki–Miyaura Coupling | Ni(0) | dppf | Aryl halides with ketone groups | Selective cross-coupling at the ketone-containing substrate | rsc.org |

| Protosilylation | Copper(I) | Various Phosphine Ligands | α,β-Unsaturated N-Sulfinyl Ketimines | Geometry-controlled synthesis of enesulfinamides | acs.org |

Integration of Computational Design and Prediction for Rational Chemical Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. acs.orgacs.org For challenging molecules like this compound, computational methods offer a pathway to rationally design synthetic routes and predict reaction outcomes, saving significant time and resources in the lab.

DFT calculations are used to probe reaction mechanisms in detail. acs.orgacs.org For example, in the B(C₆F₅)₃-catalyzed cyclopropanation of styrene, DFT was used to investigate various potential pathways (N-bound, C-bound, and O-bound boron activation) to determine the most plausible mechanism and explain the observed diastereoselectivity. acs.org Such studies can clarify the role of catalysts and the origins of stereocontrol. acs.org Similarly, computational analysis has been used to justify experimental outcomes in 1,3-dipolar cycloadditions involving cyclopentanone, explaining observed regioselectivity by calculating transition state barriers. acs.org

Beyond mechanism elucidation, computational studies can predict molecular properties that influence reactivity. DFT calculations have been employed to study the properties of spirocyclohexane derivatives, correlating electronic structure (HOMO-LUMO gap) with molecular "softness" and potential biological activity. nih.gov This predictive power can guide the synthesis of new molecules with desired properties. In the future, the integration of computational modeling will become more seamless with experimental work. It will be used not only to explain results but to proactively design novel catalysts and predict the feasibility of new transformations for highly substituted ketones, steering synthetic efforts toward the most promising routes. acs.orgrsc.org

Expanding Interdisciplinary Applications of Highly Substituted Cyclopentanones

While cyclopentanone derivatives are known to be important intermediates for fine chemicals, including fragrances and medicines like pencycuron (B1679227) and cyclopentobarbital (B1221192), the specific applications of highly substituted structures like this compound are still an emerging area. researchgate.net Their unique steric and electronic properties make them attractive candidates for development in several fields.

The rigid, sterically hindered scaffold of tetramethylcyclopentanone could be valuable in materials science . For instance, incorporating such units into polymers could impart unique thermal or mechanical properties. Their use as building blocks for carbon aerogels or other porous materials is another potential avenue, where the bulky substituents could influence pore structure and surface properties. researchgate.net

In medicinal chemistry , the cyclopentanone core is found in various bioactive natural products. nih.govbeilstein-journals.org The tetramethyl substitution pattern could be used to create analogues of known drugs, where the bulky methyl groups could modulate properties like metabolic stability, receptor binding affinity, or lipophilicity. The stereoselective construction of quaternary stereocenters, a feature of many complex bioactive molecules, makes derivatives of this compound particularly interesting targets for pharmaceutical synthesis. acs.orgnih.gov

Furthermore, the reactivity of the carbonyl group, even when sterically hindered, allows for these molecules to serve as versatile synthetic intermediates . nih.gov They can be starting points for the synthesis of complex polycyclic structures or other functionalized molecules that would be difficult to access through other means. nih.govacs.org Future research will undoubtedly uncover new and unexpected applications as our ability to manipulate these challenging but rewarding molecules continues to grow.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 2,2,4,4-Tetramethylcyclopentanone, and how are purity and yield maximized?

- The compound is synthesized via nitric acid (50%) oxidation of 3,3,5,5-tetramethylcyclohexanone in the presence of ammonium metavanadate, followed by thermal decarboxylation of 2,2,4,4-tetramethyladipic acid using manganese carbonate and barium hydroxide at 250–255°C . Key purification steps include fractional distillation (20-plate efficiency) and semicarbazone derivatization (m.p. 189–189.5°C) to confirm purity . Yield optimization requires precise temperature control (60–65°C during oxidation) and catalyst ratios (e.g., 20g MnCO₃ per 177g adipic acid) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR spectroscopy identifies methyl group environments and cyclopentanone backbone geometry. IR spectroscopy verifies carbonyl stretching frequencies (C=O, ~1700 cm⁻¹), while mass spectrometry confirms molecular weight (C₉H₁₆O, m/z 140.12) . Cross-referencing with computational models (e.g., CNDO/s for electron distribution) enhances structural validation .

Q. How are impurities monitored during synthesis?

- Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts (e.g., unreacted ketones or decarboxylation intermediates) . Compare retention times with standards (e.g., chlorophenol derivatives in ) for specificity. Recrystallization from water or ethanol removes non-volatile impurities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic structure data?

- CNDO/s (Complete Neglect of Differential Overlap) computations model molecular orbitals and electron density distributions, reconciling discrepancies between experimental (e.g., photoelectron spectroscopy) and theoretical data . For example, LCAO coefficients from crystallography and electron diffraction refine predictions for cyclobutanedione analogs .

Q. What mechanistic insights explain reduced yields in Wolff-Kishner reactions of this compound?

- Steric hindrance from tetramethyl groups slows hydrazone formation, requiring prolonged reflux (2+ hours) in diethylene glycol with excess KOH. Monitor nitrogen evolution to gauge reaction progress . Alternative reductants (e.g., sodium borohydride) or microwave-assisted protocols may improve efficiency .

Q. How do steric effects influence derivatization reactions (e.g., semicarbazone formation)?

- The bulky methyl groups reduce nucleophilic attack on the carbonyl carbon, necessitating excess semicarbazide and extended reaction times. Kinetic studies (e.g., HPLC monitoring) reveal a second-order dependence on ketone and reagent concentrations .

Q. What strategies validate byproduct identification in large-scale syntheses?

- High-resolution LC-MS coupled with isotopic labeling (e.g., deuterated analogs in ) traces unexpected intermediates. For example, isotopic standards (2,4,6-Trichlorophenol-d₂) improve detection limits for halogenated byproducts .

Methodological Notes

- Safety : Handle nitric acid and nitrogen oxides in fume hoods due to corrosive and toxic emissions .

- Data Validation : Cross-reference experimental spectra with NIST Chemistry WebBook entries (e.g., IR and mass spectra in ) .

- Advanced Modeling : Use ball-and-stick 3D structures (e.g., cyclobutanediol in ) to simulate steric interactions in reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.